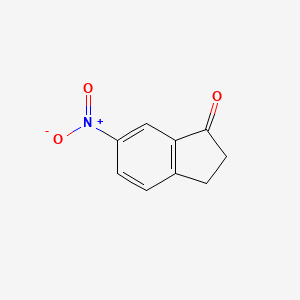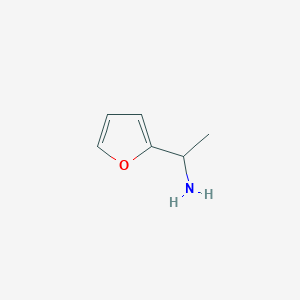
3,4-二甲基苯甲醚
描述
3,4-Dimethylanisole is a chemical compound that belongs to the class of aromatic amines, which are known for their carcinogenic properties. Studies have shown that 3,4-dimethylaniline, a related compound, can increase the incidence of pituitary gland tumors in rats when ingested . The metabolism of 3,4-dimethylaniline and its derivatives has been a subject of research due to its biological significance and potential health implications.
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dimethylaniline, has been improved through the combination of acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction steps. By combining certain steps and using one-vessel reactions, the synthesis process has been streamlined, resulting in a higher overall yield and purity of the final product . Although this study focuses on 3,5-dimethylaniline, similar methodologies could potentially be applied to the synthesis of 3,4-dimethylanisole.
Molecular Structure Analysis
The molecular structure of 3,4-dimethylanisole has been explored using microwave spectroscopy and quantum chemical calculations. Two conformers with anti and syn configurations of the methoxy group have been identified. The internal rotations of the methyl groups attached to the aromatic ring have been analyzed, providing insights into the torsional barriers and rotational-torsional transitions of the molecule . Additionally, quantum-chemical calculations have been performed to understand the electron distribution within the molecule, revealing the energetic preferences of different conformations and the effects of methyl group orientation on the molecule's reactivity .
Chemical Reactions Analysis
Reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound structurally related to 3,4-dimethylanisole, have been studied. These reactions with NH-acidic heterocycles lead to the synthesis of 4H-imidazoles, showcasing the reactivity of the dimethylamino group in the presence of various heterocyclic compounds . This research provides a foundation for understanding the types of chemical reactions that 3,4-dimethylanisole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylanisoles have been extensively studied. Spectroscopic features such as FT-IR, FT-Raman, and NMR spectra have been obtained through DFT calculations and experimental measurements. The reactivity of these molecules has been analyzed using global descriptors, electron density mapping, and Fukui analysis. The position of the methyl groups significantly affects the reactivity of the methoxy group and the aromatic nature of the ring. Additionally, the potential of dimethylanisoles in optical applications has been explored through calculations of polarizability and hyperpolarizability .
科学研究应用
溶剂
3,4-二甲基苯甲醚被用作各种化学反应中的溶剂 . 作为溶剂,它可以溶解溶质,形成溶液,这对于执行许多化学过程至关重要。
3-和4-甲氧基-N-羟基邻苯二甲酰亚胺的合成
3,4-二甲基苯甲醚已被用作合成3-和4-甲氧基-N-羟基邻苯二甲酰亚胺的起始试剂 . 这表明它在生产复杂有机化合物中的作用。
微波光谱学
在一项研究中,使用微波光谱法探索了3,4-二甲基苯甲醚的大振幅运动 . 这项研究有助于了解构象对分子的影响。
内部旋转研究
该分子包含三个允许内部旋转的甲基,使用脉冲分子射流傅里叶变换微波光谱仪对其进行了研究 . 这项研究提供了对分子内部动力学的见解。
扭转势垒的确定
对于顺式构象异构体,元位和对位甲基的扭转势垒分别推导出为430.00(37)和467.90(17) cm−1 . 反式构象异构体的相应值为499.64(26)和533.54(22) cm−1 . 这些信息对于了解分子的能量景观至关重要。
量子化学计算
量子化学计算产生了两种构象异构体,它们具有甲氧基的顺式和反式构型 . 这表明了3,4-二甲基苯甲醚在量子化学研究中的潜力。
安全和危害
3,4-Dimethylanisole is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment and in a well-ventilated area . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
属性
IUPAC Name |
4-methoxy-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196964 | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4685-47-6 | |
| Record name | 3,4-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the conformational characteristics of 3,4-Dimethylanisole and how were they determined?
A1: 3,4-Dimethylanisole exhibits two primary conformers, syn and anti, arising from the different orientations of the methoxy group. These conformers were identified and characterized using microwave spectroscopy in conjunction with quantum chemical calculations []. The research revealed the presence of two distinct sets of rotational-torsional transitions corresponding to each conformer. This allowed for the precise determination of rotational constants and torsional barriers for the methyl groups attached to the aromatic ring.
Q2: How does the conformation of 3,4-Dimethylanisole affect its internal rotation barriers?
A2: The study revealed a significant difference in the torsional barriers of the methyl groups depending on the conformation and position on the aromatic ring. For instance, the methyl group at the meta position of the syn-conformer has a barrier of 430.00(37) cm-1, while in the anti-conformer, this value increases to 499.64(26) cm-1. This highlights the influence of the methoxy group's orientation on the overall molecular flexibility and energy landscape of 3,4-Dimethylanisole [].
Q3: Has 3,4-Dimethylanisole been explored in the context of organometallic chemistry?
A3: Yes, research has investigated the reactivity of 3,4-Dimethylanisole with ruthenium complexes []. Interestingly, reacting its lithium salt with [RuCl2(PMe3)4] results in a complex where the coordination occurs through a phenyl carbon atom, forming [[graphic omitted]H2Me2)(PMe3)4]. This contrasts with reactions involving similar compounds like o-xylene, suggesting a unique reactivity pattern for 3,4-Dimethylanisole in this context [].
Q4: Are there any studies investigating the reaction mechanisms of 3,4-Dimethylanisole?
A4: Indeed, research has focused on the nitration of 3,4-Dimethylanisole with nitric acid in acetic anhydride []. This reaction yielded interesting intermediates, specifically 3,4-Dimethyl-1-methoxy-4-nitro-1,4-dihydro-phenyl acetate and the dimethyl acetal of 3,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-one. These findings provide valuable insights into the reactivity of the aromatic ring in 3,4-Dimethylanisole and the potential intermediates formed during electrophilic aromatic substitution reactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














